molecular formula C18H21ClN2O B13553239 2,2-Diphenyl-1-(piperazin-1-yl)ethan-1-onehydrochloride

2,2-Diphenyl-1-(piperazin-1-yl)ethan-1-onehydrochloride

Cat. No.: B13553239
M. Wt: 316.8 g/mol
InChI Key: KTCOGZLGNUHDNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-diphenyl-1-(piperazin-1-yl)ethan-1-one hydrochloride typically involves the reaction of piperazine with benzophenone under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2-Diphenyl-1-(piperazin-1-yl)ethan-1-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 2,2-diphenyl-1-(piperazin-1-yl)ethan-1-one hydrochloride involves the inhibition of monoamine reuptake. By blocking the reuptake of neurotransmitters like dopamine and norepinephrine, it increases their availability in the synaptic cleft, thereby enhancing neurotransmission. This mechanism is similar to that of certain antidepressants and is crucial for its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Diphenyl-1-(piperazin-1-yl)ethan-1-one hydrochloride is unique due to its specific structure, which allows it to effectively inhibit monoamine reuptake. This property distinguishes it from other similar compounds and makes it valuable in both research and therapeutic contexts .

Properties

Molecular Formula

C18H21ClN2O

Molecular Weight

316.8 g/mol

IUPAC Name

2,2-diphenyl-1-piperazin-1-ylethanone;hydrochloride

InChI

InChI=1S/C18H20N2O.ClH/c21-18(20-13-11-19-12-14-20)17(15-7-3-1-4-8-15)16-9-5-2-6-10-16;/h1-10,17,19H,11-14H2;1H

InChI Key

KTCOGZLGNUHDNP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.